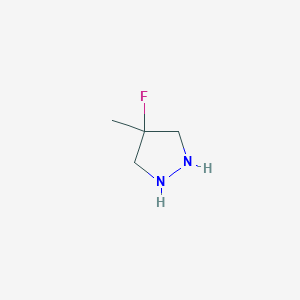

4-Fluoro-4-methylpyrazolidine

Description

4-Fluoro-4-methylpyrazolidine is a heterocyclic compound featuring a pyrazolidine core (a five-membered ring with two adjacent nitrogen atoms) substituted with a fluorine atom and a methyl group at the 4-position. However, direct experimental data on this compound are scarce in publicly available literature. Comparative analyses must instead rely on structurally related fluorinated heterocycles, such as piperazines, pyridines, and pyrimidines, documented in patents and chemical catalogs .

Properties

IUPAC Name |

4-fluoro-4-methylpyrazolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FN2/c1-4(5)2-6-7-3-4/h6-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOFXNSABQJLGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNNC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4-methylpyrazolidine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylpyrazolidine with a fluorinating agent such as Selectfluor®. This reaction is usually carried out in an organic solvent like acetonitrile at room temperature, yielding 4-Fluoro-4-methylpyrazolidine with high selectivity .

Industrial Production Methods: Industrial production of 4-Fluoro-4-methylpyrazolidine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-4-methylpyrazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can produce various substituted pyrazolidines .

Scientific Research Applications

4-Fluoro-4-methylpyrazolidine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-Fluoro-4-methylpyrazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s closest analogs include fluorinated piperidines, pyrazines, and pyrimidines, which share functional similarities in fluorine substitution and heterocyclic frameworks. Key distinctions arise in ring size, nitrogen positioning, and substituent effects:

- Core Structure: 4-Fluoro-4-methylpyrazolidine: A five-membered pyrazolidine ring with adjacent nitrogens. Piperazine/piperidine derivatives: Six-membered rings (e.g., 4-(4-fluorophenyl)piperidine in ) with one or two nitrogens, offering greater conformational flexibility . Pyrazolo-pyrazine/pyrido-pyrimidinones: Fused bicyclic systems (e.g., compounds in ), which enhance aromaticity and planar rigidity .

Fluorine Substitution :

- Fluorine on the pyrazolidine ring (C4) may enhance metabolic stability via reduced susceptibility to oxidative degradation compared to fluorinated alkyl side chains (e.g., 2-fluoroethyl in ) .

- Fluorophenyl groups (e.g., 4-(4-fluorophenyl)piperidine in ) introduce strong electron-withdrawing effects, influencing receptor binding in medicinal chemistry .

- Similar steric effects are observed in ethyl- and methyl-substituted pyrazolo-pyrazine derivatives () .

Data Tables of Comparative Analysis

Research Findings and Implications

Fluorine Position and Bioactivity

- Ring vs. Side-Chain Fluorination : Fluorine on heterocyclic rings (e.g., pyrazolidine) enhances dipole interactions and metabolic stability compared to aliphatic fluorinated chains, which may improve pharmacokinetics in drug candidates .

- Steric and Electronic Effects : Methyl groups adjacent to fluorine (as in 4-Fluoro-4-methylpyrazolidine) could reduce ring puckering, favoring interactions with flat binding pockets in enzymes or receptors. This contrasts with bulky substituents in pyrazolo-pyrazine derivatives (), which prioritize steric complementarity .

Limitations and Knowledge Gaps

- No direct pharmacological or kinetic data exist for 4-Fluoro-4-methylpyrazolidine. Its inferred properties are extrapolated from analogs with divergent ring systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.